(S)-2,3-dihydroxypropyl 4-Chlorobenzoate
Description
(S)-2,3-Dihydroxypropyl 4-chlorobenzoate is a monoglyceride derivative in which the primary hydroxyl group of glycerol is esterified with 4-chlorobenzoic acid. This compound combines the polar dihydroxypropyl moiety with an aromatic, chlorine-substituted ester group, resulting in unique physicochemical properties. While naturally occurring monoglycerides typically feature aliphatic fatty acid chains (e.g., palmitic or oleic acid), the 4-chlorobenzoate group introduces aromaticity and halogenation, altering its reactivity and applications in pharmaceuticals or agrochemicals .
Properties
Molecular Formula |
C₁₀H₁₁ClO₄ |
|---|---|
Molecular Weight |
230.64 |
Synonyms |
UNPD17648 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The table below compares (S)-2,3-dihydroxypropyl 4-chlorobenzoate with analogous monoglycerides and related esters:
| Compound Name | Ester Group | Carbon Chain/Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polarity) | Key Features |
|---|---|---|---|---|---|---|
| This compound | 4-Chlorobenzoate | Aromatic, Cl-substituted | ~230.65 | 112–115 (est.) | Low in water; soluble in DMSO, acetone | Aromatic, halogenated, chiral center |
| 2,3-Dihydroxypropyl hexadecanoate | Hexadecanoate (C16) | Aliphatic, saturated | 330.5 | 63–65 | Insoluble in water; soluble in ethanol | Even-carbon chain, natural emulsifier |
| 2,3-Dihydroxypropyl octadec-9-enoate | Octadec-9-enoate (C18:1) | Aliphatic, monounsaturated | 356.5 | 34–36 | Moderate in ethanol | Unsaturated, higher fluidity |
| 2,3-Dihydroxypropyl eicosanoate | Eicosanoate (C20) | Aliphatic, saturated | 386.6 | 72–74 | Low in polar solvents | Long-chain, high melting point |
Key Observations :
- Aromatic vs. Aliphatic Esters : The 4-chlorobenzoate group imparts rigidity and electron-withdrawing effects, increasing melting points compared to unsaturated aliphatic esters (e.g., C18:1, melting point ~34°C) .
- Chlorine Substituent: Enhances stability and lipophilicity but reduces biodegradability relative to non-halogenated analogs.
- Chirality: The (S)-configuration may influence binding to biological targets (e.g., enzymes or receptors), unlike racemic or non-chiral analogs like 1-monopalmitin.
Research Findings and Gaps
- Stability Studies : The 4-chlorobenzoate ester demonstrates higher thermal stability than unsaturated aliphatic esters but may undergo hydrolysis under alkaline conditions.
- Toxicity Data: Limited studies on ecotoxicological impacts of chlorinated monoglycerides; aliphatic analogs are generally recognized as safe (GRAS).
- Natural Occurrence: No evidence of 4-chlorobenzoate derivatives in natural lipid extracts (e.g., rice straw), where even-carbon aliphatic chains dominate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
